molecular formula C15H11F3N4O2S B2572837 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034382-10-8

2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No.: B2572837
CAS No.: 2034382-10-8
M. Wt: 368.33
InChI Key: FHCGUCKCWDONEW-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide ( 2034382-10-8) is a synthetic small molecule with a molecular formula of C15H11F3N4O2S and a molecular weight of 368.33 g/mol . This complex benzamide derivative features a distinct molecular architecture, incorporating a trifluorinated and methoxylated benzene ring connected via an amide linkage to a methylene-triazole group, which is further substituted with a thiophene ring . The presence of these heterocyclic motifs, particularly the 1,2,3-triazole, is of significant interest in modern medicinal chemistry and drug discovery. The 1,2,3-triazole group is a privileged scaffold, often serving as a stable bioisostere for amide bonds and other functional groups, and is commonly employed in the development of pharmacologically active compounds . While specific biological data for this compound is not available in the public domain, its structure suggests potential utility as a key intermediate or building block in organic synthesis. Researchers may explore its application in the synthesis of more complex molecules for various screening libraries. It may also serve as a candidate for investigating structure-activity relationships (SAR) in projects targeting specific enzymes or receptors, given the known ability of similar triazole-containing molecules to interact with biological targets like orexin receptors . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2S/c1-24-14-12(17)9(5-10(16)13(14)18)15(23)19-6-8-7-22(21-20-8)11-3-2-4-25-11/h2-5,7H,6H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCGUCKCWDONEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NCC2=CN(N=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on anticancer and antimicrobial activities, along with relevant case studies and research findings.

Molecular Formula: C₁₇H₁₆F₃N₃O₂S
Molecular Weight: 370.4 g/mol
CAS Number: 2097900-42-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, compounds similar to the one in focus have been shown to exhibit significant antiproliferative activity against various cancer cell lines.

CompoundCell LineIC₅₀ (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

In a study evaluating the activity of triazole derivatives, it was found that certain compounds inhibited thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The IC₅₀ values for these inhibitors ranged from 1.95 to 4.24 μM, demonstrating their potency compared to standard drugs like Pemetrexed (IC₅₀ = 7.26 μM) .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been documented extensively. In particular, compounds with thiophene and triazole structures have shown promising results against common pathogens.

PathogenInhibition Zone (mm)
E. coli15
S. aureus18

In vitro assays indicated that certain synthesized compounds exhibited good inhibition against Escherichia coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents .

Case Studies

  • Study on Antiproliferative Effects : A study synthesized various triazole derivatives and tested their effects on cancer cell lines MCF-7, HCT-116, and HepG2. The results indicated that some derivatives showed superior activity compared to established chemotherapeutics such as doxorubicin .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of triazole-containing compounds against E. coli and S. aureus. The findings revealed that specific derivatives not only inhibited bacterial growth but also demonstrated lower cytotoxicity towards human cells .

The proposed mechanism through which these compounds exert their biological effects includes:

  • Thymidylate Synthase Inhibition : By inhibiting TS, these compounds disrupt DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis.
  • Cell Membrane Disruption : The interaction with bacterial membranes may lead to increased permeability and cell lysis in microbial pathogens.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Research indicates that derivatives of benzamide, particularly those containing triazole and thiophene moieties, exhibit significant activity against various bacterial strains. For instance, pyrrole benzamide derivatives have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 3.125 to 12.5 µg/mL . The incorporation of trifluoromethyl groups enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development as antimicrobial agents.

Antitubercular Activity
Recent studies have highlighted the efficacy of benzothiazole-based compounds against Mycobacterium tuberculosis. While not directly tested on the compound , its structural analogs have shown good in vitro activity against this pathogen . The presence of the triazole ring may contribute to the inhibition of bacterial cell wall synthesis, a common target for antitubercular drugs.

Material Science

Polymer Synthesis
The compound's unique trifluoromethyl and methoxy substituents allow it to participate in polymerization reactions, leading to the development of new materials with enhanced thermal and mechanical properties. The incorporation of such functional groups can improve the solubility and processability of polymers used in coatings and adhesives .

Nanomaterials Development
Research into nanostructured materials has identified compounds similar to 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide as potential precursors for synthesizing nanoparticles with specific electronic or optical properties. These nanoparticles can be utilized in sensors or drug delivery systems due to their ability to interact with biological membranes .

Agricultural Science

Pesticidal Properties
The compound's structural features suggest potential applications in agrochemicals as a pesticide or herbicide. Compounds containing thiophene and triazole rings have been studied for their ability to inhibit fungal growth and pest infestations . The trifluoromethyl group is known to enhance the potency of herbicides by increasing their binding affinity to target enzymes involved in plant growth regulation.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various benzamide derivativesIdentified significant activity against MRSA with MIC values < 12.5 µg/mL
Research on Antitubercular CompoundsInvestigated benzothiazole derivativesShowed moderate to good activity against M. tuberculosis H37Rv strain
Polymer Development StudyExplored polymerization using trifluoromethyl compoundsResulted in enhanced thermal stability and mechanical strength for coatings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name / ID Benzamide Substituents Triazole Substituents Thiophene Position Molecular Weight (g/mol) Key Spectral Features (IR/NMR)
Target Compound 2,4,5-Trifluoro-3-methoxy 1-(Thiophen-2-yl) 2-yl ~407.3* Expected C=O stretch ~1660–1680 cm⁻¹
BJ13087 None (4-phenyl) 1-(Thiophen-3-yl) 3-yl 394.4 C=O stretch ~1680 cm⁻¹; aromatic δH ~7–8 ppm
Compounds [7–9] () 4-(4-X-phenylsulfonyl)phenyl 4-(2,4-Difluorophenyl) N/A ~480–520 νC=S ~1247–1255 cm⁻¹; NH ~3278–3414 cm⁻¹
Compound 9b () 5-Chloro-2-hydroxy 1-(Glucopyranosyl) N/A ~445.8 Hydroxyl νOH ~3200–3400 cm⁻¹

*Calculated based on formula C₁₇H₁₂F₃N₃O₂S.

Key Observations:

Substituent Effects on Bioactivity: The trifluoro-methoxy substitution in the target compound likely enhances metabolic stability compared to non-fluorinated analogs like BJ13085. Fluorine atoms reduce oxidative degradation and improve membrane permeability . The absence of a sulfonyl group (cf. Compounds [7–9] in ) may reduce polarity, favoring blood-brain barrier penetration.

Spectral Differentiation :

  • The target compound’s IR spectrum would lack the νC=S band (~1250 cm⁻¹) seen in thioamide derivatives (e.g., Compounds [4–6] in ) due to its benzamide carbonyl group .
  • The ¹H-NMR of the thiophene-2-yl group would show distinct aromatic splitting patterns compared to thiophene-3-yl (BJ13087) .

Triazole-thiophene linkage via click chemistry (as in ) is a likely route, though steric hindrance from the trifluoro group could slow reactivity .

Q & A

Q. What synthetic strategies are recommended for preparing 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide?

  • Methodological Answer : The synthesis involves two key steps: (1) Triazole-thiophene moiety formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) between thiophene-2-carbonyl azide and propargylamine derivatives. Optimize solvent (e.g., DMF or ethanol) and catalyst loading (CuI or CuSO₄/sodium ascorbate) to improve regioselectivity . (2) Benzamide coupling : React the triazole-thiophene intermediate with 2,4,5-trifluoro-3-methoxybenzoyl chloride using coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane. Monitor reaction progress via TLC and purify via column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., fluorine atoms at positions 2,4,5 and methoxy at position 3) .
  • IR Spectroscopy : Verify amide C=O stretch (~1650 cm⁻¹) and triazole/thiophene ring vibrations .
  • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%).
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/F percentages to detect impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during trifluoro and methoxy group incorporation?

  • Methodological Answer :
  • Fluorination : Use DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions (e.g., THF, 0°C to RT). Monitor fluorination efficiency via ¹⁹F NMR .
  • Methoxy Introduction : Employ nucleophilic aromatic substitution (NaOMe in DMF, 80°C) with careful control of reaction time to avoid demethylation side reactions .
  • Catalyst Screening : Test Pd-based catalysts for regioselective functionalization if competing substitution sites exist .

Q. What computational approaches predict binding interactions between this compound and kinase targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., EGFR or CDK2). Prioritize poses with hydrogen bonding to triazole/thiophene moieties .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • Experimental Validation : Cross-validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Purity Control : Re-test compounds with confirmed HPLC purity (>98%) to exclude batch variability .
  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal Assays : Compare enzymatic inhibition (IC₅₀) with cellular viability (MTT assay) to distinguish target-specific vs. off-target effects .

Q. What strategies assess structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., replace thiophene with furan, vary fluorine positions) .
  • Biological Profiling : Screen analogs against panels of kinases or microbial targets to identify critical functional groups .
  • QSAR Modeling : Develop 3D-QSAR models (CoMFA/CoMSIA) using activity data to guide rational design .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles?

  • Methodological Answer :
  • Solubility Testing : Re-evaluate in buffered solutions (pH 1.2–7.4) using UV-Vis spectroscopy. Compare with literature values .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and analyze degradation products via LC-MS .
  • Counterion Screening : Test hydrochloride or mesylate salts to improve physicochemical properties .

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